UR-144 N-5-hydroxypentyl

概要

説明

UR-144 N-(5-ヒドロキシペンチル) 代謝物は、合成カンナビノイドであるUR-144の主要な尿中代謝物です。 これらの化合物は、しばしば「K2」または「スパイス」などのハーブ混合物のブレンドに含まれています。 UR-144自体は、中枢のCB1受容体よりも末梢のCB2受容体に優先的に結合する強力な合成カンナビノイドです .

準備方法

UR-144 N-(5-ヒドロキシペンチル) 代謝物の正確な合成経路と反応条件は、広く文書化されていません。 これは、類似のカンナビミメティクスの代謝に基づいて、UR-144の予測される第I相代謝物です . この特定の代謝物の工業的生産方法は、依然として少ないです。

化学反応の分析

UR-144 N-(5-ヒドロキシペンチル) 代謝物は、酸化、還元、置換などのさまざまな反応を受ける可能性があります。 残念ながら、具体的な試薬と条件は十分に確立されていません。 これらの反応から生成される主要な生成物には、ヒドロキシル化およびカルボキシル化誘導体が含まれます。

4. 科学研究への応用

UR-144 N-(5-ヒドロキシペンチル) 代謝物に関する研究は限られていますが、UR-144の代謝と薬物動態を理解する上で重要な役割を果たします。 その応用範囲は次のとおりです。

法中毒学: 生物学的サンプル中のUR-144の使用を検出します。

臨床中毒学: 暴露と潜在的な健康リスクを評価します。

薬物検査: UR-144の乱用を特定します。

薬物動態研究: その排泄経路を調べます。

科学的研究の応用

Analytical Applications

Metabolite Detection and Analysis

- UR-144 N-5-hydroxypentyl is primarily studied for its role as a urinary metabolite of UR-144. Research has demonstrated the utility of advanced analytical techniques such as Ultra High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for the detection and quantification of this metabolite in biological samples. These methods are crucial for both clinical and forensic toxicology, allowing for precise identification of synthetic cannabinoids in urine and other matrices .

Stability Studies

- Studies have validated the stability of this compound in biological matrices, showing that it remains detectable over time under various conditions. For instance, research indicated significant stability in urine samples, which is vital for ensuring reliable results in drug testing .

Immunoassay Development

- Immunoassays have been developed to screen human urine for UR-144 and its metabolites, including this compound. These assays can simultaneously detect multiple synthetic cannabinoids, enhancing the efficiency of drug testing protocols .

Pharmacological Insights

Cannabinoid Receptor Interaction

- This compound exhibits varying potencies at cannabinoid receptors CB1 and CB2. Studies have shown that it has a higher affinity for CB2 receptors compared to CB1 receptors, suggesting potential therapeutic implications in conditions where CB2 activation may be beneficial . The compound's EC50 values indicate its effectiveness at these receptors, which is critical for understanding its pharmacological profile.

Case Studies on Health Impacts

- Clinical reports have documented adverse effects associated with the use of synthetic cannabinoids like UR-144, including cases of status epilepticus and stress cardiomyopathy linked to recreational use. One notable case involved a 19-year-old female who experienced severe neurological symptoms after using UR-144, highlighting the health risks associated with synthetic cannabinoid consumption .

Forensic Applications

Toxicological Screening

- The detection of this compound in forensic toxicology is essential for understanding drug abuse patterns and the metabolic pathways of synthetic cannabinoids. Its presence in urine samples can indicate recent use of these substances, aiding law enforcement and public health officials in addressing issues related to synthetic drug use .

Research Methodologies

- Various methodologies have been employed to analyze synthetic cannabinoids in biological fluids, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques facilitate the simultaneous quantification of multiple compounds and their metabolites, providing comprehensive data for toxicological investigations .

作用機序

UR-144 N-(5-ヒドロキシペンチル) 代謝物がその効果を発揮する正確なメカニズムは、依然として推測段階です。 これは、エンドカンナビノイド系と相互作用し、CB受容体および関連するシグナル伝達経路に影響を与える可能性があります。

6. 類似の化合物との比較

UR-144 N-(5-ヒドロキシペンチル) 代謝物は、その特定のヒドロキシル化パターンによりユニークですが、他の合成カンナビノイドは類似の代謝経路を共有しています。 注目すべき化合物には、JWH-018、AM-2201、およびXLR-11が含まれます。

類似化合物との比較

While UR-144 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation pattern, other synthetic cannabinoids share similar metabolic pathways. Notable compounds include JWH-018, AM-2201, and XLR-11.

生物活性

UR-144 N-(5-hydroxypentyl) is a synthetic cannabinoid metabolite derived from UR-144, a compound that has garnered attention due to its interaction with cannabinoid receptors in the body. This article reviews the biological activity of UR-144 N-(5-hydroxypentyl), focusing on its receptor binding affinity, metabolic pathways, and implications for forensic and clinical research.

UR-144 N-(5-hydroxypentyl) is characterized by its preferential binding to the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). The binding affinities are quantified as follows:

- CB2 Receptor : Ki = 1.8 nM

- CB1 Receptor : Ki = 150 nM

These values indicate a significantly higher affinity for CB2, suggesting potential therapeutic applications or risks associated with its use in various contexts .

Metabolism and Detection

UR-144 N-(5-hydroxypentyl) is identified as a phase I metabolite of UR-144, detectable in biological matrices such as serum and urine. The metabolism of synthetic cannabinoids can lead to several metabolites, complicating detection and analysis in forensic settings. The primary urinary metabolite is UR-144 N-(5-hydroxypentyl) β-D-glucuronide, which is crucial for drug testing and toxicological assessments .

Biological Activity

The biological activity of UR-144 N-(5-hydroxypentyl) has been studied through various assays examining its potency at cannabinoid receptors. The following table summarizes key findings regarding its efficacy:

| Compound | Receptor Type | EC50 (ng/mL) |

|---|---|---|

| UR-144 N-(5-hydroxypentyl) | CB1 | 273 |

| UR-144 N-(5-hydroxypentyl) | CB2 | 0.62 |

| UR-144 | CB1 | 8.5 |

| UR-144 | CB2 | 3.6 |

This data indicates that UR-144 N-(5-hydroxypentyl) exhibits greater potency at the CB2 receptor compared to its parent compound, making it a significant focus for understanding the pharmacodynamics of synthetic cannabinoids .

Case Studies and Research Findings

Research has demonstrated that synthetic cannabinoids like UR-144 and its metabolites can have varying effects on human physiology. A study involving patient samples indicated that metabolites such as UR-144 N-(5-hydroxypentyl) can be detected in urine following consumption, underscoring the importance of monitoring these substances in clinical and forensic settings .

In a pharmacokinetic study involving animal models, it was observed that administration of AM-2201 (a related synthetic cannabinoid) led to the formation of multiple metabolites, including JWH-018 N-(5-hydroxypentyl), which were detected in serum and urine post-administration. This highlights the complexities involved in tracking synthetic cannabinoid metabolism and the potential for significant physiological effects from these metabolites .

Implications for Forensic Toxicology

The detection of UR-144 N-(5-hydroxypentyl) and its metabolites poses challenges for forensic toxicology due to their rapid metabolism and the presence of multiple metabolites that may interfere with standard drug testing protocols. The ARK™ UR-144/JWH-018 Assay has been developed to detect these compounds specifically, emphasizing the need for precise analytical methods in toxicological investigations .

特性

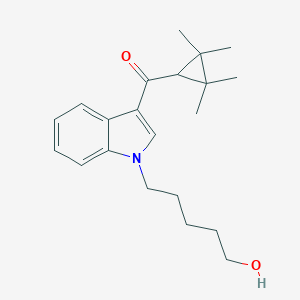

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWBYMXUEMOBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024750 | |

| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895155-95-0 | |

| Record name | UR-144 N-5-hydroxypentyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 895155-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UR-144 N-5-HYDROXYPENTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC625LVID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。